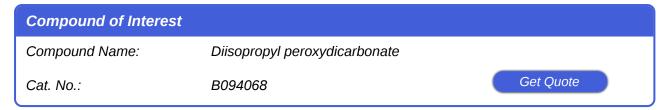


theoretical vs. experimental properties of Diisopropyl peroxydicarbonate

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An In-depth Technical Guide to **Diisopropyl Peroxydicarbonate**: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals Abstract

Diisopropyl peroxydicarbonate (DIPP), with the chemical formula C₈H₁₄O₆, is a highly reactive organic peroxide primarily utilized as a low-temperature, free-radical initiator for the polymerization of various monomers, most notably vinyl chloride.[1][2] Its utility is intrinsically linked to its thermal instability, as the peroxide bond (O-O) readily undergoes homolytic cleavage upon gentle heating to generate reactive radicals.[3] This guide provides a comprehensive overview of the theoretical and experimentally determined properties of DIPP, details key experimental protocols, and visualizes its critical reaction pathways. A thorough understanding of these properties is paramount for its safe handling and effective application in research and industrial settings.

Chemical and Physical Properties: A Comparative Overview

The properties of **Diisopropyl peroxydicarbonate** have been characterized through both computational (theoretical) and laboratory (experimental) methods. While computed properties



provide a baseline understanding based on molecular structure, experimental data offers real-world values critical for process design and safety.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety properties of DIPP, distinguishing between computed and experimental values where possible.

Table 1: Physical and Chemical Properties

Property	Theoretical <i>l</i> Computed Value	Experimental Value	Source(s)
Molecular Formula	C8H14O6	C8H14O6	[1][2]
Molecular Weight	206.19 g/mol	-	[1][4]
Appearance	-	White crystalline solid below 12°C; colorless liquid at room temperature.[1][2]	[1][2][4]
Odor	-	Sharp, unpleasant, pungent.[2][4]	[2][4]
Melting Point	-	10-12 °C (50 °F)	[2][4]
Boiling Point	265.04 °C (Rough Estimate)	Decomposes before boiling.	[2]
Density	-	1.080 - 1.138 g/cm ³	[2][5]
Solubility	-	Almost insoluble in water (30.5 mg/L at 20°C); miscible with hydrocarbons, ethers, esters.[1][4][5]	[1][4][5]
Refractive Index	-	1.4034 @ 20°C	[1][4]
Vapor Pressure	-	3.373 mmHg @ 25°C	[5]



Table 2: Reactivity and Decomposition Data

Property	Value	Source(s)
Self-Accelerating Decomposition Temp. (SADT)	11.7 °C (53 °F) / 35°C	[4][6]
Decomposition Temperature	Decomposes violently at 0- 10°C; also reported as 35- 38°C and 45°C.[1][4][7]	[1][4][7]
Half-Life (t1/2) Data	400 hours @ 20°C18 hours @ 40°C1.2 hours @ 60°C1.0 hour @ 64°C	[1][3][4]
Decomposition Products	Acetone, isopropyl alcohol, acetaldehyde, ethane, carbon dioxide.[3][4][8]	[3][4][8]

Table 3: Safety and Hazard Data

Property	Value	Source(s)
Classification	Organic Peroxide Type B, UN 3112/3115	[1]
Flash Point	79.1°C	[1][5]
Hazards	Shock, heat, and friction sensitive; strong oxidizing agent; explosive.[7][9][10]	[7][9][10]
Toxicity (LD50)	Oral (Rat): 21,410 mg/kgDermal (Rabbit): 2,025 mg/kg	[1][7]
NFPA 704 Ratings	Health: 3, Flammability: 4, Instability: 4, Special: OX	[8][11]



Synthesis and Decomposition Pathways

The utility and hazards of DIPP are best understood through its synthesis and decomposition mechanisms.

Synthesis of Diisopropyl Peroxydicarbonate

The established industrial synthesis involves the reaction of isopropyl chloroformate with a source of peroxide, such as sodium peroxide or a mixture of hydrogen peroxide and a base (e.g., caustic soda), under strictly controlled low-temperature conditions to prevent explosive decomposition.[3]

Caption: Workflow for the synthesis of **Diisopropyl Peroxydicarbonate**.

Thermal Decomposition and Radical Formation

The critical function of DIPP as a polymerization initiator stems from its thermal decomposition. The process begins with the homolytic cleavage of the weak peroxide bond, generating two highly reactive isopropoxycarbonyloxy radicals. These radicals can then undergo further fragmentation.[3]

Caption: Thermal decomposition pathway of **Diisopropyl Peroxydicarbonate**.

Free-Radical Polymerization Initiation

The radicals generated from DIPP's decomposition initiate polymerization by attacking the double bond of a monomer, such as vinyl chloride, creating a new radical that propagates the polymer chain.[3]

Caption: Workflow of free-radical polymerization initiated by DIPP.

Experimental Protocols

Precise and carefully controlled methodologies are essential when working with DIPP.

Protocol for Synthesis of DIPP

This protocol is a generalized procedure based on established methods.[3] Extreme caution is required. All operations must be conducted in a blast-proof fume hood at controlled low



temperatures.

- Preparation of Peroxide Solution: Prepare an aqueous solution of sodium peroxide or a mixture of hydrogen peroxide and sodium hydroxide. This solution must be pre-chilled to 0-5°C.
- Reaction Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, a temperature probe, and an addition funnel, with high-purity (≥99%) isopropyl chloroformate.
- Controlled Addition: Begin vigorous stirring and cool the reactor to maintain a reaction temperature of 10 ± 2°C.[3] Slowly add the chilled peroxide solution to the isopropyl chloroformate via the addition funnel. The rate of addition must be carefully controlled to prevent any temperature excursion.
- Reaction Monitoring: Maintain the reaction mixture at the set temperature for a specified period after the addition is complete to ensure full conversion.
- Phase Separation: Once the reaction is complete, cease agitation and allow the mixture to separate into two distinct layers: an upper organic layer containing the crude DIPP and a lower aqueous layer.
- Purification: Separate the organic layer and wash it multiple times with cold water (approx.
 12°C) to remove residual salts and alkaline impurities.[3]
- Drying and Stabilization: Dry the washed organic product using an inert drying agent. The final product may be stabilized by dilution with a suitable solvent if required for storage or transport.[3]

Protocol for Thermal Analysis via DSC/TGA

Determining the thermal stability and decomposition characteristics of DIPP is critical. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for this purpose.[12][13]

• Sample Preparation: Due to DIPP's sensitivity, sample preparation must be done at low temperatures. A small, precise amount of DIPP (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.



Instrumentation Setup:

- TGA: A thermogravimetric analyzer measures the change in mass of a sample as a function of temperature.[12][13]
- DSC: A differential scanning calorimeter measures the heat flow into or out of a sample relative to a reference as a function of temperature.[12][13]
- Experimental Conditions:
 - Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
 - Temperature Program: A dynamic heating program is used, for example, a linear ramp from -20°C to 200°C at a controlled rate (e.g., 5-10°C/min).
- Data Acquisition and Analysis:
 - TGA Curve: A plot of mass vs. temperature is generated. A sharp drop in mass indicates decomposition where volatile products are released.
 - DSC Curve: A plot of heat flow vs. temperature is generated. A sharp, large exothermic peak indicates the decomposition of DIPP. The onset temperature of this exotherm is a critical indicator of thermal instability and is used to help determine the SADT.
- Determining SADT: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.[6] While DSC provides onset data, the official SADT value is determined through larger-scale tests (e.g., UN Test H.4) that account for packaging and heat transfer dynamics.[6]

Conclusion

Diisopropyl peroxydicarbonate is a potent polymerization initiator whose effectiveness is a direct consequence of its inherent thermal instability. The significant disparity between its estimated boiling point and its low decomposition temperature underscores its hazardous nature. Experimental data reveals that DIPP is sensitive to heat, shock, friction, and



contamination, necessitating stringent storage and handling protocols, including maintenance at temperatures below -15°C.[1][14] The provided synthesis and decomposition pathways, along with detailed experimental protocols, offer a framework for researchers to utilize this valuable compound safely and effectively, ensuring that its high reactivity is harnessed for productive chemical synthesis rather than resulting in hazardous incidents.

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